molecular formula C22H29NO2 B585319 rac N-Benzyl-N-desmethyl Tramadol-d3 CAS No. 1346601-74-8

rac N-Benzyl-N-desmethyl Tramadol-d3

Cat. No. B585319
CAS RN: 1346601-74-8
M. Wt: 342.497
InChI Key: BDLHYNRDCFWMAA-GDJAVXQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac N-Benzyl-N-desmethyl Tramadol-d3” is a Tramadol analog . It is a light yellow oil and its molecular formula is C22H26D3NO2 . The CAS number is 1346601-74-8 .


Molecular Structure Analysis

The molecular structure of “this compound” is described by the molecular formula C22H26D3NO2 . The molecular weight is 342.49 . The specific structure is not detailed in the search results.


Physical And Chemical Properties Analysis

“this compound” is a light yellow oil . It is soluble in Dichloromethane and Dimethyl Sulfoxide .

Scientific Research Applications

Tramadol Metabolism and Muscarinic Receptor Interaction

Tramadol and its metabolites, including O-desmethyl tramadol, have been studied for their interactions with muscarinic receptors, which play crucial roles in the brain and autonomic nervous system. O-desmethyl tramadol inhibits muscarinic receptor functions, particularly the type-1 muscarinic (M1) receptors, without significantly affecting type-3 muscarinic (M3) receptors. This specific inhibition could contribute to tramadol's analgesic effects, offering insights into its neural function and potential therapeutic applications beyond pain management (Nakamura et al., 2005).

Pharmacological Profile and Efficacy

Tramadol's analgesic mechanism is partially attributed to its action on the μ-opioid receptor and the inhibition of neurotransmitter reuptake. The metabolite O-desmethyl tramadol, which exhibits a higher affinity for the μ-opioid receptor, plays a significant role in tramadol's effectiveness as a pain reliever. This dual mechanism enhances tramadol's analgesic efficacy and tolerability, positioning it as a valuable tool in treating various pain conditions without the high risk of dependence associated with strong opioids (Grond & Sablotzki, 2004).

Transfer into Transitional Breast Milk

Research has quantitatively assessed the transfer of tramadol and its O-desmethyl metabolite into transitional breast milk, providing essential data on the relative infant doses for breastfed infants. These findings suggest that short-term maternal use of tramadol during the establishment of lactation is compatible with breastfeeding, highlighting its safety profile in postpartum analgesia (Ilett et al., 2008).

Pharmacokinetics in Veterinary Medicine

In veterinary medicine, tramadol's pharmacokinetics and its metabolites have been explored in dogs and cats, contributing to understanding tramadol's therapeutic potential and safety in animals. Studies demonstrate its rapid metabolism and the effective production of the O-desmethyl tramadol metabolite, underlining tramadol's analgesic efficacy and tolerability in veterinary applications (Vettorato et al., 2010).

Synthesis and Analogous Compounds

The synthesis of tramadol and its analogs, including O-desmethyl tramadol, offers a pathway to developing new analgesic compounds. By understanding the chemical structure and pharmacological properties of these compounds, researchers can design analgesics with improved efficacy and reduced side effects, broadening the scope of tramadol's therapeutic applications (Alvarado et al., 2005).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Temporal Effects in Laboratory Settings

The effects of “this compound” change over time in laboratory settings. The mean elimination half-life is about 6 hours

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .

Transport and Distribution

“this compound” is rapidly distributed in the body; plasma protein binding is about 20%

properties

IUPAC Name

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLHYNRDCFWMAA-GDJAVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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